2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Description
This compound features a spiro[4.5]decane core, where the 2-azaspiro nitrogen is substituted with a 4,6-dimethylpyrimidin-2-yl group, and a carboxylic acid is positioned at the 4-carbon of the decane ring. Its structural complexity combines conformational rigidity from the spiro system with the aromatic and hydrogen-bonding capabilities of the pyrimidine moiety.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-8-12(2)18-15(17-11)19-9-13(14(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQDQDPMWDHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C3(C2)CCCCC3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, have been found to selectively inhibit thefibroblast growth factor receptor 4 (FGFR4) . FGFR4 plays a crucial role in cell division and regulation of cell growth and maturation.
Mode of Action
Similar compounds have been shown to inhibit fgfr4, likely by binding to the receptor and preventing it from activating its downstream signaling pathways.
Biochemical Pathways
The inhibition of FGFR4 can affect several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to decreased cell proliferation. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a major problem.
Result of Action
The inhibition of FGFR4 by similar compounds has been shown to have strong anti-proliferative activity against certain cell lines, such as hepatocellular carcinoma (HCC) cell lines. This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biological Activity
2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound of significant interest in medicinal chemistry and neuropharmacology due to its potential biological activities. This article explores its biological activity, focusing on its role as an inhibitor of tryptophan 5-hydroxylase (TPH1), which is crucial in serotonin synthesis.
- Molecular Formula : C16H23N3O2
- Molecular Weight : 289.379 g/mol
- IUPAC Name : this compound
The compound has been identified as a potential inhibitor of TPH1, an enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin. This inhibition can have significant implications for conditions related to serotonin dysregulation, such as depression and anxiety disorders.
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound in inhibiting TPH1 activity. Researchers incubated the compound with purified TPH1 protein and measured the reduction in serotonin production. The results indicated a dose-dependent inhibition, suggesting that higher concentrations of the compound lead to greater decreases in serotonin levels.
X-ray Crystallography
X-ray crystallography studies provided insights into the binding interactions between the compound and TPH1. The crystal structure revealed specific binding sites and interactions that are critical for its inhibitory effect, highlighting the importance of structural features in drug design.
In Vivo Studies
Animal model studies have further validated the compound's biological activity. Mice administered with a prodrug form of this compound showed significant reductions in intestinal serotonin levels compared to control groups. These findings suggest that the compound may be effective in modulating serotonin synthesis in vivo.
Biological Activity Summary Table
| Activity | Description |
|---|---|
| Target Enzyme | Tryptophan 5-hydroxylase (TPH1) |
| Inhibition Type | Competitive inhibition observed in vitro |
| IC50 Value | Not specified; further studies needed for quantification |
| In Vivo Efficacy | Significant reduction in intestinal serotonin levels in mice |
| Binding Mode Insights | Revealed through X-ray crystallography |
Case Studies and Research Findings
Recent studies have focused on the synthesis and modification of similar compounds to enhance their biological activity. For instance, derivatives with varied substitutions on the pyrimidine ring have been explored for improved selectivity and potency against TPH1.
Example Case Study
A study published in Nature highlighted a series of spiro compounds derived from similar frameworks that exhibited enhanced biological activities compared to their predecessors. The modifications aimed at optimizing binding affinity and selectivity towards TPH1 were particularly successful, leading to promising candidates for further development.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on C15H21N3O2.
†Estimated from PharmaBlock data .
‡Approximate range based on patent structure complexity .
Analysis of Substituent Effects
- This contrasts with simpler analogs like (R)-2-azaspiro[4.5]decane-4-carboxylic acid, which lacks such interactions .
- Spiro Ring Size : The [4.5] system in the target compound offers greater conformational flexibility compared to [3.3] systems (e.g., 7,7-difluoro-2-azaspiro[3.3]heptane), which are more rigid but less adaptable for binding .
- Fluorinated Derivatives (PharmaBlock) : Fluorine substituents, as in 7,7-difluoro-2-azaspiro[3.3]heptane, improve metabolic stability and lipophilicity, making them advantageous for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
